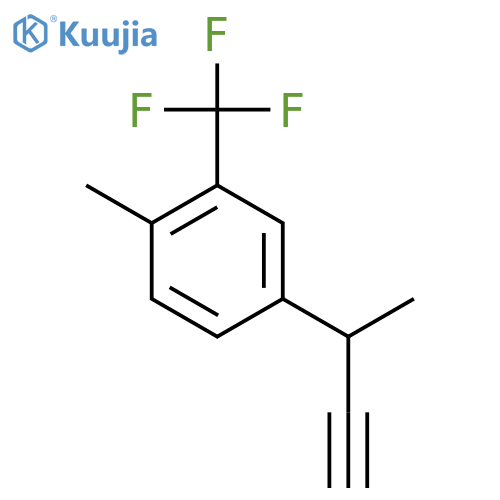

Cas no 2228810-39-5 (4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene)

2228810-39-5 structure

商品名:4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene

4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene

- EN300-1944540

- 2228810-39-5

-

- インチ: 1S/C12H11F3/c1-4-8(2)10-6-5-9(3)11(7-10)12(13,14)15/h1,5-8H,2-3H3

- InChIKey: GHRYROAGYOZNRH-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C=CC=1C)C(C#C)C)(F)F

計算された属性

- せいみつぶんしりょう: 212.08128484g/mol

- どういたいしつりょう: 212.08128484g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 4

4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1944540-1.0g |

4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |

2228810-39-5 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1944540-5.0g |

4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |

2228810-39-5 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1944540-1g |

4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |

2228810-39-5 | 1g |

$1172.0 | 2023-09-17 | ||

| Enamine | EN300-1944540-0.05g |

4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |

2228810-39-5 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1944540-0.5g |

4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |

2228810-39-5 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1944540-10g |

4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |

2228810-39-5 | 10g |

$5037.0 | 2023-09-17 | ||

| Enamine | EN300-1944540-5g |

4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |

2228810-39-5 | 5g |

$3396.0 | 2023-09-17 | ||

| Enamine | EN300-1944540-10.0g |

4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |

2228810-39-5 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1944540-2.5g |

4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |

2228810-39-5 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1944540-0.1g |

4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |

2228810-39-5 | 0.1g |

$1031.0 | 2023-09-17 |

4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene 関連文献

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

2228810-39-5 (4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量